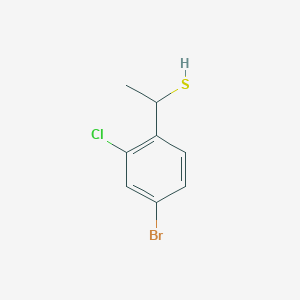

1-(4-Bromo-2-chlorophenyl)ethane-1-thiol

Description

Contextualizing Aryl Ethanethiol (B150549) Chemistry within Halogenated Aromatic Systems

The chemical behavior of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is fundamentally influenced by the electronic properties of its halogenated aromatic ring. Halogen substituents on a benzene (B151609) ring exert a dual electronic influence: an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org For both chlorine and bromine, the inductive effect, which deactivates the ring towards electrophilic aromatic substitution, is generally stronger than their resonance effect. libretexts.org

The specific placement of the bromo and chloro substituents at the para and ortho positions, respectively, relative to the ethanethiol group, creates a distinct electronic environment. These electron-withdrawing groups can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. Furthermore, the presence of two different halogens opens up possibilities for regioselective functionalization, a key strategy in the synthesis of complex molecules. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond, allowing for selective modification at the 4-position of the phenyl ring. nih.gov The study of such halogenated systems is crucial for understanding how to control reactivity and build molecular complexity. nih.govresearchgate.net

The table below outlines the electronic properties of common substituents on an aromatic ring, providing context for the effects of the bromo and chloro groups present in the target molecule.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -OH (Hydroxyl) | Electron-withdrawing | Electron-donating (strong) | Activating |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating |

| -Cl (Chloro) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating |

| -Br (Bromo) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating |

| -NO₂ (Nitro) | Electron-withdrawing (strong) | Electron-withdrawing (strong) | Deactivating |

Significance of the Thiol Functional Group in Organic Synthesis Methodologies

The thiol (-SH) functional group is the sulfur analog of an alcohol (-OH) group and is a cornerstone of modern organic synthesis due to its unique reactivity. mst.edu Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. This enhanced nucleophilicity makes them excellent reagents for the formation of carbon-sulfur bonds, which are integral to numerous pharmaceuticals and materials. researchgate.netorganic-chemistry.org Thiol-containing compounds are utilized in a variety of applications, from serving as radical scavengers to acting as metal chelators. mst.edu

In synthetic methodologies, thiols can undergo a range of transformations. A primary reaction is their deprotonation to form a thiolate, a potent nucleophile that can participate in substitution and addition reactions. Another hallmark reaction of thiols is their oxidation to form disulfides (R-S-S-R), a reversible linkage that is famously critical to protein structure. The thiol group can also be employed in "click" chemistry, such as in thiol-ene reactions, for the efficient construction of complex molecules. acs.org The versatility of the thiol group makes it a valuable tool for chemists aiming to introduce sulfur into a molecular framework or to utilize its specific reactivity to build larger structures. acs.org

Overview of Research Trajectories for Complex Organosulfur Compounds

Research into organosulfur compounds is a dynamic and expanding area of chemistry. The interest in these molecules stems from their wide-ranging applications and unique chemical properties. ias.ac.in Current research trajectories focus on several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating more efficient, selective, and environmentally benign methods for forming carbon-sulfur bonds. organic-chemistry.orgresearchgate.net This includes the development of new catalysts and the use of thiol-free reagents, such as xanthates, to avoid the malodorous nature of many thiols. mdpi.com

Medicinal Chemistry: Many biologically active compounds contain sulfur. mst.edu Researchers are actively designing and synthesizing novel organosulfur molecules as potential therapeutic agents, targeting a wide array of diseases. nih.gov

Materials Science: The unique electronic and physical properties of organosulfur compounds make them attractive for applications in materials science. mdpi.com Thiol-functionalized polymers and surfaces are being developed for applications such as heavy metal adsorption and advanced coatings. acs.orgmdpi.com

Asymmetric Synthesis: The development of chiral organosulfur ligands for asymmetric catalysis is an ongoing area of research. These compounds can be used to control the stereochemical outcome of chemical reactions, which is critical in the synthesis of pharmaceuticals.

The synthesis of complex, polyfunctional molecules like this compound fits squarely within these research trends, offering a platform for exploring new synthetic methodologies and creating building blocks for advanced applications.

Scope and Objectives of Academic Research Pertaining to this compound

Given the lack of extensive literature on this compound, academic research concerning this specific molecule would likely be exploratory, focusing on its synthesis, characterization, and potential applications as a versatile chemical building block. The primary objectives of such research can be outlined as follows:

Development of a Synthetic Route: A fundamental objective would be to establish an efficient and stereocontrolled synthesis of the target molecule. A plausible approach, outlined in the table below, would involve the reduction of a precursor ketone followed by conversion of the resulting alcohol to the thiol. The chiral nature of the target compound makes an asymmetric synthesis highly desirable.

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Friedel-Crafts Acylation | 1-Bromo-3-chlorobenzene | Acetyl chloride, AlCl₃ | 1-(4-Bromo-2-chlorophenyl)ethan-1-one |

| 2 | Carbonyl Reduction | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | 1-(4-Bromo-2-chlorophenyl)ethan-1-ol |

| 3 | Conversion to Thiol | 1-(4-Bromo-2-chlorophenyl)ethan-1-ol | Lawesson's reagent or Mitsunobu reaction with thioacetic acid followed by hydrolysis | This compound |

Exploration of Regioselective Chemistry: A key research objective would be to investigate the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. This would establish the utility of the compound as a scaffold for the sequential introduction of different substituents, enabling the synthesis of a library of complex derivatives.

Functionalization via the Thiol Group: Research would also focus on leveraging the thiol group for further molecular elaboration. This could involve S-alkylation, S-arylation, oxidation to the disulfide, or its use as a directing group in further reactions on the aromatic ring.

Investigation of Biological Activity and Material Properties: Once synthesized, the compound and its derivatives would be screened for potential biological activity, drawing on the known importance of halogenated aryl and thiol moieties in medicinal chemistry. Additionally, its potential for incorporation into polymers or for surface functionalization could be explored, aligning with current trends in materials science.

The following table provides predicted Nuclear Magnetic Resonance (NMR) data for the target compound. Such characterization would be a crucial part of its initial synthesis and study.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~7.6 | d | 1H | Ar-H |

| ¹H | ~7.4 | dd | 1H | Ar-H |

| ¹H | ~7.2 | d | 1H | Ar-H |

| ¹H | ~4.5 | q | 1H | CH-SH |

| ¹H | ~2.5 | d | 1H | SH |

| ¹H | ~1.7 | d | 3H | CH₃ |

| ¹³C | ~140 | s | 1C | Ar-C |

| ¹³C | ~135 | s | 1C | Ar-C |

| ¹³C | ~132 | s | 1C | Ar-C |

| ¹³C | ~130 | s | 1C | Ar-C |

| ¹³C | ~128 | s | 1C | Ar-C |

| ¹³C | ~125 | s | 1C | Ar-C |

| ¹³C | ~45 | s | 1C | CH-SH |

| ¹³C | ~25 | s | 1C | CH₃ |

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrClS |

|---|---|

Molecular Weight |

251.57 g/mol |

IUPAC Name |

1-(4-bromo-2-chlorophenyl)ethanethiol |

InChI |

InChI=1S/C8H8BrClS/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3 |

InChI Key |

NMVWKJVLFRYYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl Ethane 1 Thiol and Structural Analogues

Strategies for the Formation of Aryl Ethanethiols

The formation of aryl ethanethiols can be broadly categorized into several key strategies, primarily involving the introduction of a thiol or protected thiol group onto an aromatic ring that already possesses the desired halogen substituents.

Nucleophilic thiolation represents a direct and widely utilized approach for the synthesis of aryl thiols from corresponding aryl halides. ias.ac.inresearchgate.netwikipedia.org This method relies on the displacement of a halide ion by a sulfur-containing nucleophile. The reactivity of the aryl halide is a critical factor, with electron-withdrawing groups on the aromatic ring generally facilitating the substitution reaction. nih.gov

Direct thiolation involves the reaction of a halogenated precursor with a strong sulfur nucleophile. researchgate.netnih.gov Common reagents include alkali metal thiolates (RS-M+) and hydrogen sulfide (B99878) (H₂S) or its salts (e.g., NaSH). prepchem.com These nucleophiles can directly displace a halide on the aromatic ring, although this approach can be limited by the reactivity of the specific aryl halide and potential side reactions. pearson.com The use of highly odorous and toxic reagents like hydrogen sulfide also presents significant handling challenges. sciencemadness.org

| Reagent | Precursor | Conditions | Product | Notes |

| Sodium Hydrosulfide (B80085) (NaSH) | Aryl Halide | Polar aprotic solvent (e.g., DMF, DMSO) | Aryl Thiol | Can be complicated by over-alkylation to form diaryl sulfides. |

| Alkali Metal Thiolates (RSNa, RSK) | Aryl Halide | Varies depending on substrate | Aryl Thioether | Subsequent cleavage is required to yield the free thiol. |

A more controlled and less odorous method for introducing a thiol group involves the use of thiourea (B124793). nih.gov The halogenated precursor reacts with thiourea in an Sₙ2 fashion to form an intermediate isothiouronium salt. ucalgary.ca This salt is stable and can often be isolated. Subsequent hydrolysis of the isothiouronium salt, typically under basic conditions, yields the desired thiol. ias.ac.inwikipedia.org This two-step process avoids the direct use of volatile and malodorous thiols. ucalgary.ca The reaction of alkyl halides with thiourea is a well-established method for preparing alkyl thiols. libretexts.org

| Step | Reagents | Intermediate/Product | General Yield |

| 1. Salt Formation | Aryl Halide, Thiourea | S-Aryl Isothiouronium Salt | High |

| 2. Hydrolysis | Aqueous Base (e.g., NaOH) | Aryl Thiol | Good to Excellent |

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. nih.gov These methods offer high efficiency and broad functional group tolerance. nih.govacs.org Various sulfur sources can be employed, including thiols, protected thiols, and odorless surrogates like sodium thiosulfate. researchgate.netlookchem.com The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation by sulfur compounds. nih.govacs.org For instance, the use of ligands like CyPF-t-Bu has been shown to create a general and long-lived catalytic system for the coupling of aryl halides with thiols. acs.org

| Catalyst System | Sulfur Source | Substrate Scope | Key Advantage |

| Pd(OAc)₂ / Phosphine Ligand | Thiols, Thiol Surrogates | Aryl Bromides, Chlorides, Triflates | High functional group tolerance and efficiency. nih.govlookchem.com |

| Pd₂ (dba)₃ / CyPF-tBu | Potassium Thioacetate (B1230152) | Aryl Bromides, Triflates | Mild, base-free conditions. researchgate.net |

An alternative indirect route to aryl thiols involves the use of thioacetate as a thiol surrogate. nih.govlookchem.com In this method, an aryl halide is coupled with a thioacetate salt, such as potassium thioacetate, to form an S-aryl thioacetate. researchgate.net This reaction can often be catalyzed by transition metals like palladium. researchgate.net The resulting thioacetate is a stable, non-volatile compound that can be easily purified. The final step involves the deprotection of the thioacetyl group, typically through hydrolysis with a base, to liberate the free aryl thiol. researchgate.net

| Step | Reagents | Intermediate/Product |

| 1. Thioacetylation | Aryl Halide, Potassium Thioacetate, Pd Catalyst | S-Aryl Thioacetate |

| 2. Deprotection | Base (e.g., NaOH, NaOMe) in an alcohol solvent | Aryl Thiol |

Xanthates serve as another valuable class of thiol-free reagents for the synthesis of sulfur-containing compounds. wikipedia.orgnih.govmdpi.com They are generally odorless, stable, and low-cost. nih.gov Aryl halides can react with potassium xanthates to form aryl xanthates. acs.org These intermediates can then be transformed into the corresponding thiols. This approach provides a versatile and environmentally friendlier alternative to methods that use volatile sulfur reagents. mdpi.comnih.gov Recent developments have shown that heating xanthates with aryl halides and a base like cesium carbonate in methanol (B129727) can provide the target thioethers in good yields. researchgate.net

| Reagent | Intermediate | Transformation |

| Potassium Xanthate (ROCS₂K) | Aryl Xanthate | Hydrolysis or other cleavage methods |

Approaches Utilizing Lawesson's Reagent or Phosphorus Decasulfide

The conversion of carbonyl compounds into their corresponding thiocarbonyls is a fundamental transformation in organosulfur chemistry. Lawesson's reagent and phosphorus decasulfide (P₄S₁₀) are the most prominent reagents for this purpose. nih.gov The synthesis of 1-(4-bromo-2-chlorophenyl)ethane-1-thiol would likely proceed via the thionation of the corresponding ketone, 1-(4-bromo-2-chlorophenyl)ethan-1-one. This reaction first yields a thioketone, which can then be reduced to the target thiol.

Lawesson's Reagent (LR): This organophosphorus-sulfur reagent is widely used for the thionation of ketones, esters, amides, and lactones. nih.govorganic-chemistry.org It is generally considered milder and more convenient than phosphorus decasulfide, often allowing reactions to proceed at lower temperatures and with greater selectivity. organic-chemistry.org For instance, reactions with LR are typically faster for ketones and amides than for esters, which can allow for selective transformations in multifunctional molecules. organic-chemistry.org The synthesis of thioketones using LR can be performed under conventional heating or accelerated using microwave irradiation, which can reduce reaction times from hours to minutes. nih.gov

Phosphorus Decasulfide (P₄S₁₀): As a classic thionating agent, P₄S₁₀ is effective but often requires harsher conditions, such as higher temperatures and longer reaction times, compared to Lawesson's reagent. organic-chemistry.orgresearchgate.net It has been employed in the synthesis of various sulfur-containing heterocycles, such as thiophenes and 1,3-thiazole-4-thiol derivatives. researchgate.netresearchgate.net While effective, its use can sometimes lead to lower yields and the formation of side products, necessitating more complex purification procedures. nih.gov

Below is a comparative table outlining the typical reaction conditions for the thionation of a ketone precursor using these two reagents.

| Feature | Lawesson's Reagent | Phosphorus Decasulfide (P₄S₁₀) |

| Typical Conditions | Reflux in toluene (B28343) or dioxane | Reflux in high-boiling solvents (e.g., xylene, pyridine) |

| Temperature | Lower (e.g., 80-110 °C) | Higher (e.g., >110 °C) |

| Reaction Time | Generally shorter (2-25 h) | Often longer |

| Reagent Stoichiometry | Near stoichiometric amounts often suffice | Often used in excess |

| Selectivity | Generally higher | Can be less selective |

| Byproducts | Organophosphorus oxides | Phosphorus oxides/sulfides |

Enzymatic and Biocatalytic Routes to Thiols

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. nih.gov Enzymatic routes to thiols often involve the hydrolysis of stable thioester precursors or the asymmetric synthesis of chiral intermediates. nih.govimreblank.ch

One chemoenzymatic approach involves two main steps: the chemical synthesis of a thioacetate precursor, followed by enzymatic hydrolysis to release the free thiol. imreblank.chnih.gov For the target molecule, this would involve synthesizing 1-(4-bromo-2-chlorophenyl)ethyl thioacetate, which is then hydrolyzed using an esterase or lipase. This strategy is advantageous because thioacetates are generally more stable and less prone to oxidation than their corresponding thiols, facilitating storage and handling. imreblank.ch Pig liver esterase (PLE) is one enzyme that has been successfully used to hydrolyze thioacetates to their corresponding thiols with high yields. nih.gov

Another key application of biocatalysis is in the synthesis of chiral compounds. nih.gov Since the target molecule, this compound, contains a stereocenter, enzymatic methods can be employed to produce a single enantiomer. This is often achieved through the highly stereoselective reduction of the precursor ketone, 1-(4-bromo-2-chlorophenyl)ethan-1-one, to a chiral alcohol using ketoreductases (KREDs). nih.gov The resulting enantiomerically pure alcohol can then be converted to the desired thiol, often with an inversion of configuration, via nucleophilic substitution with a sulfur source. nih.gov This biocatalytic approach offers significant advantages for producing enantiomerically pure pharmaceuticals. nih.govnih.gov

| Method | Description | Key Enzymes | Advantages |

| Thioacetate Hydrolysis | Enzymatic cleavage of a stable thioacetate precursor to yield the final thiol. imreblank.ch | Lipases, Esterases (e.g., PLE) | Milder conditions, avoids thiol instability during storage. imreblank.ch |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol intermediate. nih.gov | Ketoreductases (KREDs), Alcohol Dehydrogenases | High enantioselectivity (>99% ee), access to specific stereoisomers. nih.gov |

| Transamination | Asymmetric amination of a carbonyl compound to a chiral amine, which can be a precursor for further synthesis. wiley.com | ω-Transaminases (ω-TA) | High stereoselectivity, direct route to chiral amines from ketones. wiley.com |

Mechanistic Investigations in Carbon-Sulfur Bond Formation Relevant to this compound

The formation of the carbon-sulfur bond is the key step in the synthesis of thiols. The mechanism varies significantly depending on the chosen synthetic route.

In syntheses utilizing Lawesson's reagent , the thionation of a carbonyl group proceeds through a well-studied mechanism. nih.gov The reagent exists in solution in equilibrium with a more reactive dithiophosphine ylide. nih.govorganic-chemistry.org This ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone precursor, 1-(4-bromo-2-chlorophenyl)ethan-1-one. This is followed by a rearrangement to form a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is analogous to a step in the Wittig reaction. nih.govorganic-chemistry.org This fragmentation results in the formation of the desired thioketone and a stable organophosphorus oxide byproduct. organic-chemistry.org

Alternative routes to thiols often involve nucleophilic substitution reactions . For instance, if a chiral alcohol precursor, (R)- or (S)-1-(4-bromo-2-chlorophenyl)ethan-1-ol, is used, it can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thioacetate, proceeds via an Sₙ2 mechanism. nih.gov This results in an inversion of stereochemistry at the chiral center, allowing for precise control over the final product's configuration.

Another common laboratory method involves the reaction of an alkyl halide with thiourea. wikipedia.org This process forms an isothiouronium salt intermediate, which is then hydrolyzed, typically under basic conditions, to yield the thiol. wikipedia.org This method is particularly effective for primary and secondary halides.

Regioselective and Stereoselective Synthesis Considerations for Substituted Ethanethiols

For this compound, the primary challenge in selectivity is not regioselectivity—as the functional group is clearly defined at the C1 position of the ethane (B1197151) chain—but stereoselectivity. The C1 carbon, bonded to the aryl ring, a methyl group, a hydrogen atom, and the thiol group, is a chiral center. Therefore, the compound can exist as two enantiomers, (R)-1-(4-bromo-2-chlorophenyl)ethane-1-thiol and (S)-1-(4-bromo-2-chlorophenyl)ethane-1-thiol.

Achieving high stereoselectivity is crucial in pharmaceutical applications, where different enantiomers can have vastly different biological activities. nih.gov As discussed, biocatalytic methods are preeminent in this regard. The use of engineered ketoreductases (KREDs) to reduce the prochiral ketone precursor can yield chiral alcohols with very high enantiomeric excess (ee), often exceeding 99%. nih.gov The subsequent conversion of this alcohol to the thiol allows for the synthesis of the target molecule in an enantiomerically pure form. nih.gov

Chemical methods for stereoselective synthesis often rely on chiral reducing agents, such as those derived from boranes (e.g., (-)-DIP-Chloride), to achieve asymmetric reduction of the ketone. nih.gov While effective, these reagents can be expensive and generate stoichiometric waste, making biocatalytic routes more attractive from a process and environmental standpoint. nih.gov

Atom Economy and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry and atom economy are increasingly important in designing synthetic routes. These principles aim to reduce waste, minimize energy consumption, and use renewable resources.

Thionation Routes (Lawesson's Reagent/P₄S₁₀): These routes generally exhibit poor atom economy. The thionating agents themselves have high molecular weights, and a significant portion of their mass is converted into byproducts (phosphorus oxides) rather than being incorporated into the final product. The reactions often require stoichiometric amounts of the reagent and are typically run in organic solvents at elevated temperatures, which adds to the environmental impact.

Biocatalytic Routes: Enzymatic and biocatalytic syntheses align well with green chemistry principles. nih.gov

Mild Conditions: These reactions are typically performed in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption. nih.gov

High Selectivity: The high chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of byproducts, leading to cleaner reactions and simpler purifications. nih.gov

Catalytic Nature: Enzymes are catalysts and are used in small quantities. They can often be immobilized and reused, further reducing waste. nih.gov

The following table provides a conceptual comparison of the green chemistry metrics for these synthetic approaches.

| Metric | Thionation with Lawesson's Reagent | Enzymatic Route (e.g., Asymmetric Reduction) |

| Atom Economy | Low | High |

| Solvent | Organic (e.g., Toluene) | Aqueous buffer |

| Temperature | High (Reflux) | Ambient |

| Byproducts | Stoichiometric phosphorus waste | Catalytic amounts of enzyme, cofactor regeneration byproducts (e.g., lactate) |

| Stereoselectivity | None (produces racemate) | Excellent (>99% ee) |

| Overall "Greenness" | Poor | Excellent |

Chemical Reactivity and Mechanistic Pathways of 1 4 Bromo 2 Chlorophenyl Ethane 1 Thiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation. The reactivity of the thiol in 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol is characteristic of aliphatic thiols, allowing for a variety of transformations centered on the sulfur atom.

Oxidative Transformations to Disulfides and Higher Oxidation States

One of the most characteristic reactions of thiols is their oxidation to disulfides (S-S bond formation). nih.gov This transformation is a key process in both biological systems and synthetic chemistry. biolmolchem.com The oxidative coupling of this compound would yield the corresponding disulfide, bis(1-(4-bromo-2-chlorophenyl)ethyl) disulfide. This reaction can be achieved using a wide array of oxidizing agents, ranging from simple halogens like molecular bromine to milder, more selective reagents. researchgate.net Various chemical reagents, including molecular oxygen, dimethyl sulfoxide (B87167) (DMSO) activated by acids, and quinones, can act as oxidizers in this reaction. biolmolchem.comresearchgate.net Furthermore, modern synthetic methods employ photocatalytic or electrochemical approaches for a greener and more controlled oxidation process. nih.govresearchgate.net Under stronger oxidizing conditions, thiols can be further oxidized to higher oxidation states, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H), although the formation of disulfides is the most common outcome.

| Reagent Class | Specific Examples | General Conditions | Reference |

|---|---|---|---|

| Halogens | Iodine (I₂), Bromine (Br₂) | Solution at room temperature | researchgate.net |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Acidic conditions (e.g., with HI) | biolmolchem.com |

| Peroxides | Hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide | Often requires a catalyst | researchgate.net |

| Metal Catalysts | Various transition metal complexes | With an oxidant like O₂ or air | researchgate.net |

| Photocatalytic | Visible light with a photosensitizer | Ambient temperature, aerobic conditions | nih.gov |

| Electrochemical | Indirect electrolysis with redox mediators | Undivided or divided electrochemical cell | urfu.ruchimicatechnoacta.ru |

Nucleophilic Reactivity of the Thiolate Anion and its pH Dependence

Thiol groups (R-SH) can be deprotonated to form the corresponding thiolate anions (R-S⁻). nih.gov The thiolate form is a significantly more potent nucleophile than the neutral thiol. researchgate.net This acid-base equilibrium is governed by the pH of the solution and the pKa of the thiol. nih.gov The relationship is described by the Henderson-Hasselbalch equation, pH = pKa + log([R-S⁻]/[R-SH]). nih.gov When the pH is equal to the pKa, the concentrations of the thiol and thiolate are equal. nih.gov At a pH above the pKa, the thiolate anion predominates, leading to enhanced nucleophilic reactivity. Conversely, at a pH below the pKa, the protonated thiol form is favored, and nucleophilicity is reduced. researchgate.net This pH-dependent reactivity is critical for controlling reactions involving the thiol group. For instance, nucleophilic attack by the thiolate anion is often the rate-limiting step in reactions like SₙAr substitutions or Michael additions. nih.gov

| pH | [R-S⁻] / [R-SH] Ratio | Approximate % Thiolate (R-S⁻) | Relative Nucleophilic Reactivity |

|---|---|---|---|

| 6.5 | 0.01 | ~1% | Low |

| 7.5 | 0.1 | ~9% | Moderate |

| 8.5 (pKa) | 1 | 50% | High |

| 9.5 | 10 | ~91% | Very High |

| 10.5 | 100 | ~99% | Maximum |

Alkylation, Acylation, and Addition Reactions of the Thiol Moiety

The potent nucleophilicity of the thiolate anion of this compound allows it to participate in a range of bond-forming reactions.

Alkylation: In the presence of a base to generate the thiolate, the compound can readily undergo Sₙ2 reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form thioethers (sulfides).

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine, yields thioesters.

Addition Reactions: Thiols are particularly effective nucleophiles in conjugate addition reactions, often referred to as Michael additions. acs.org They can add to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors. acs.orgresearchgate.net The base-catalyzed thiol-yne reaction, a conjugate addition to activated alkynes, is a highly efficient transformation that proceeds with quantitative conversions under ambient conditions, aided by the high nucleophilicity of the thiolate anion. acs.org

Reactivity of the Halogenated Aromatic Ring

The aromatic ring of this compound is substituted with two different halogen atoms, bromine and chlorine. This di-halogenation provides opportunities for selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions, exploiting the differential reactivity of the C-Br and C-Cl bonds.

Nucleophilic Aromatic Substitution (SₙAr) on the Brominated and Chlorinated Positions

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing halides on an aromatic ring with strong nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (the halogen) to activate the ring towards nucleophilic attack. The this compound molecule lacks such strong activating groups. Therefore, SₙAr reactions at either the chlorinated or brominated positions would be expected to be difficult and require harsh conditions, such as very high temperatures and extremely strong nucleophiles. Under typical synthetic conditions, this reaction pathway is significantly less favorable than the cross-coupling reactions discussed below.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) Involving Aryl Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net A key principle in the context of di-halogenated substrates is the difference in reactivity of the carbon-halogen bonds towards the catalyst, typically a palladium(0) species. The oxidative addition step, which is often rate-determining, follows the general reactivity trend: C-I > C-Br > C-OTf >> C-Cl. wikipedia.org This differential reactivity allows for the regioselective functionalization of the C-Br bond in this compound while leaving the C-Cl bond intact. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄, K₂CO₃), and solvent, it is possible to selectively couple a wide range of aryl or vinyl boronic acids at the more reactive C-Br position of the molecule. nih.govmdpi.comnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.org Similar to the Suzuki reaction, the palladium-catalyzed cycle proceeds via an oxidative addition that will preferentially cleave the C-Br bond, enabling selective arylation, vinylation, or other modifications at the 4-position of the aromatic ring. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by palladium or nickel. wikipedia.org The Negishi coupling is known for its high functional group tolerance. wikipedia.org The greater reactivity of the C-Br bond over the C-Cl bond ensures that the coupling occurs selectively at the brominated site, providing a reliable method for introducing alkyl, aryl, or other groups. nih.govmit.edu

| Reaction Name | Organometallic Reagent (R'-M) | Typical Catalyst | General Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R'-B(OH)₂ or R'-B(OR)₂ | Pd(0) complexes, e.g., Pd(PPh₃)₄ | 1-(2-Chloro-4-R'-phenyl)ethane-1-thiol | libretexts.org |

| Stille | R'-Sn(Alkyl)₃ | Pd(0) complexes, e.g., Pd(PPh₃)₄ | 1-(2-Chloro-4-R'-phenyl)ethane-1-thiol | wikipedia.org |

| Negishi | R'-ZnX | Pd(0) or Ni(0) complexes | 1-(2-Chloro-4-R'-phenyl)ethane-1-thiol | wikipedia.org |

Electrophilic Aromatic Substitution Patterns on the 4-Bromo-2-chlorophenyl Group

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on substituted benzenes is determined by the electronic properties of the existing substituents. wikipedia.org In the case of this compound, the aromatic ring is substituted with a bromine atom, a chlorine atom, and a 1-thioethan-1-yl group [-CH(SH)CH₃].

Both chlorine and bromine are halogens, which are known to be deactivating yet ortho, para-directing groups in electrophilic aromatic substitution. msu.eduucalgary.ca Their deactivating nature arises from their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). lumenlearning.comlibretexts.org However, they are ortho, para-directing due to the resonance effect, where the lone pairs of electrons on the halogen atoms can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.org

The 1-thioethan-1-yl group is generally considered to be an activating group and is also ortho, para-directing. This is due to the electron-donating nature of the sulfur atom, which can stabilize the arenium ion intermediate through resonance.

When multiple substituents are present on a benzene ring, the position of the incoming electrophile is determined by the combined effects of these substituents. In the case of this compound, the directing effects of the substituents are as follows:

Chlorine (at C2): ortho, para-directing. The positions ortho to the chlorine are C1 and C3, and the position para is C5.

Bromine (at C4): ortho, para-directing. The positions ortho to the bromine are C3 and C5, and the position para is C1.

1-thioethan-1-yl group (at C1): ortho, para-directing. The positions ortho to this group are C2 and C6, and the position para is C4.

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C3, C5, and C6. The directing effects of the existing groups on these positions are summarized in the table below.

| Position of Attack | Directing Influence of Chlorine (C2) | Directing Influence of Bromine (C4) | Directing Influence of 1-thioethan-1-yl (C1) | Overall Predicted Favorability |

| C3 | ortho | ortho | meta | Favorable |

| C5 | para | ortho | meta | Favorable |

| C6 | meta | meta | ortho | Less Favorable |

Based on the additive effects of the substituents, electrophilic attack is most likely to occur at positions C3 and C5 , as these positions are activated by two of the three substituents. Position C6 is only activated by the 1-thioethan-1-yl group and is deactivated by the two halogens, making it a less likely site for substitution. Steric hindrance could also play a role, potentially favoring attack at the less hindered position. youtube.com

Intramolecular Interactions and Remote Functional Group Effects on Reactivity

The spatial arrangement of the functional groups in this compound can lead to intramolecular interactions that influence its conformation and reactivity. The key functional groups that can participate in such interactions are the thiol (-SH) group, the chlorine and bromine atoms, and the π-system of the aromatic ring.

One possible intramolecular interaction is a weak hydrogen bond between the thiol hydrogen and the lone pair of electrons on the chlorine atom at the ortho position. This type of interaction, while weak, could influence the rotational barrier of the C-S bond and the acidity of the thiol proton.

Furthermore, interactions between the sulfur atom's lone pairs and the aromatic π-system can occur. researchgate.net These S-π interactions, which can be thought of as a type of non-covalent bonding, can affect the electron density distribution in the aromatic ring and the reactivity of the thiol group. nih.govresearchgate.net The presence of the electron-withdrawing halogen atoms would modulate the electron density of the aromatic ring, thereby influencing the strength of any such S-π interactions.

The chloro and bromo substituents can also exert remote effects on the reactivity of the thiol group through both inductive and resonance effects. Their electron-withdrawing nature would be expected to increase the acidity of the thiol proton compared to an unsubstituted analogue, making it easier to deprotonate and form the more nucleophilic thiolate anion.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Kinetics:

The kinetics of reactions involving the thiol group, such as nucleophilic addition to electrophiles, are expected to be influenced by several factors. The rate of such reactions often depends on the concentration of the thiolate anion, which is a more potent nucleophile than the neutral thiol. nih.gov The presence of the electron-withdrawing chloro and bromo substituents on the aromatic ring would increase the acidity of the thiol, leading to a higher concentration of the thiolate at a given pH and thus potentially a faster reaction rate. nsf.gov

Thermodynamics:

The thermodynamics of reactions involving this compound will be influenced by the stability of the reactants and products. For instance, in reactions involving the thiol group, the S-H bond dissociation energy is a key thermodynamic parameter. Substituents on the aromatic ring can influence this value. rsc.orgresearchgate.netresearchgate.net Electron-withdrawing groups generally lead to a slight decrease in the S-H bond dissociation enthalpy.

In electrophilic aromatic substitution reactions, the thermodynamic stability of the resulting isomers will influence the product distribution, especially under conditions of thermodynamic control. The formation of a thermodynamically stable product is favored.

The following table provides a qualitative summary of the expected kinetic and thermodynamic effects of the substituents in this compound on representative reactions.

| Reaction Type | Key Parameters | Expected Influence of Substituents |

| Thiol Nucleophilic Addition | Reaction Rate (k) | Increased rate due to enhanced acidity and thiolate formation. |

| Electrophilic Aromatic Substitution | Reaction Rate (k) | Decreased rate due to deactivating effect of halogens. |

| S-H Bond Homolysis | Bond Dissociation Energy (BDE) | Likely a slight decrease in BDE due to electron-withdrawing groups. |

| Thiol Deprotonation | Acidity (pKa) | Lower pKa (higher acidity) compared to unsubstituted analogues. |

It is important to emphasize that these are predictions based on general principles of physical organic chemistry, and experimental studies would be necessary to determine the precise kinetic and thermodynamic parameters for reactions of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies for 1 4 Bromo 2 Chlorophenyl Ethane 1 Thiol

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol. While specific experimental spectra for this exact compound are not widely published, its expected NMR characteristics can be accurately predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic region would display complex multiplets due to the three protons on the substituted benzene (B151609) ring. The ethyl and thiol protons would appear in the aliphatic region. The electronegativity of the adjacent chlorine and bromine atoms influences the chemical shifts of the aromatic protons. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. It is expected to show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanethiol (B150549) side chain. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen substituents. docbrown.info The carbons directly bonded to bromine and chlorine will have their resonances shifted according to the electronegativity and anisotropic effects of these halogens. docbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. COSY would reveal the coupling relationships between adjacent protons (e.g., between the methine and methyl protons, and among the aromatic protons). HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.2 - 7.8 | m | 127 - 135 |

| C-Cl | - | - | 132 - 136 |

| C-Br | - | - | 120 - 124 |

| -CH(SH)- | 4.5 - 5.0 | q | 40 - 45 |

| -SH | 1.8 - 2.5 | d | - |

| -CH₃ | 1.6 - 1.9 | d | 22 - 26 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (Infrared, Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A weak absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H stretching vibration of the thiol group. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching frequencies are expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the sulfur-containing functional groups. rsc.org The S-H stretch, while weak in the IR spectrum, often produces a distinct signal in the Raman spectrum. rsc.org The C-S bond also gives rise to a characteristic Raman signal, typically in the 600-750 cm⁻¹ range. This technique complements IR spectroscopy for a complete vibrational analysis.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Thiol S-H | Stretch | 2550 - 2600 (weak) | 2550 - 2600 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 |

| C-Cl | Stretch | 600 - 800 | 600 - 800 |

| C-S | Stretch | 600 - 750 | 600 - 750 |

| C-Br | Stretch | 500 - 650 | 500 - 650 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass and elemental formula of this compound. measurlabs.com This method provides mass accuracy to within a few parts per million, allowing for unambiguous confirmation of the molecular formula C₈H₈BrClS. measurlabs.com

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing these halogens. The molecular ion region will exhibit a primary peak (M), a peak at M+2, and a peak at M+4, with relative intensities dictated by the statistical probabilities of the different isotope combinations. docbrown.info HRMS can resolve these isotopic peaks, further confirming the presence of one bromine and one chlorine atom. docbrown.info

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₈H₈BrClS

| Isotopologue | Exact Mass (Da) | Relative Abundance (%) | Peak |

| C₈H₈⁷⁹Br³⁵ClS | 249.9242 | 100.0 | M |

| C₈H₈⁸¹Br³⁵ClS | 251.9222 | 97.3 | M+2 (from ⁸¹Br) |

| C₈H₈⁷⁹Br³⁷ClS | 251.9213 | 32.0 | M+2 (from ³⁷Cl) |

| C₈H₈⁸¹Br³⁷ClS | 253.9192 | 31.1 | M+4 |

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of this compound, separating it from isomers or impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for analyzing this compound. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation of the target compound from starting materials or byproducts. sielc.com A UV detector can be used for detection, as the phenyl ring is a strong chromophore.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent technique for the analysis of this compound. A capillary column with a mid-polarity stationary phase, such as (5%-phenyl)-methylsiloxane, would be appropriate. researchgate.net GC can be used to determine the purity of a sample with high resolution and can also be employed to separate potential positional isomers.

Specialized Analytical Protocols for Thiol Quantification in Research Contexts (e.g., Ellman's Assay in non-biological matrices)

The quantification of the thiol functional group is often necessary in research settings. Ellman's assay, traditionally used in biochemistry, can be adapted for non-biological matrices to quantify this compound. nih.govacs.org

The assay is based on the reaction of the thiol with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The thiol cleaves the disulfide bond of DTNB, resulting in a mixed disulfide and the release of 2-nitro-5-thiobenzoate (TNB²⁻). This TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its strong absorbance at approximately 412 nm. acs.org

When applying this assay in non-aqueous or organic solvents, careful consideration must be given to the reaction conditions. acs.orgnih.gov The solvent can affect the reaction rate, the stability of the DTNB reagent, and the molar absorptivity and absorption maximum of the resulting TNB²⁻ chromophore. acs.org Therefore, calibration curves must be prepared in the specific solvent matrix being used for the analysis to ensure accurate quantification. nih.gov

Advanced hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For analyzing this compound within complex mixtures, hyphenated techniques that couple chromatography with mass spectrometry are the methods of choice.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for separating volatile components of a mixture and identifying them based on their mass spectra. researchgate.net GC-MS is ideal for confirming the identity of the compound in a reaction mixture and for identifying unknown impurities by analyzing their fragmentation patterns. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile mixtures or for achieving very low detection limits, LC-MS/MS is employed. This technique provides high selectivity and sensitivity. researchgate.net Specialized MS/MS methods, such as neutral loss scanning, can be developed to selectively screen for compounds that lose a specific fragment, such as Br, Cl, or SH, making it possible to detect trace amounts of halogenated thiols in a complex matrix. nih.gov

Functionalization and Derivatization Strategies for Research Purposes

Synthesis of Thioethers and Thiol Esters from 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol for Chemical Diversification

The nucleophilic nature of the thiol group in this compound makes it amenable to reactions with electrophiles to form thioethers and thiol esters. These reactions are fundamental for chemical diversification, allowing for the exploration of structure-activity relationships in medicinal chemistry and materials science.

Thioether Synthesis:

The formation of thioethers, also known as sulfides, is a common strategy to expand a chemical library. A variety of methods have been developed for the synthesis of aryl thioethers from aryl thiols. These methods often involve the reaction of the thiol with an alkyl or aryl halide. Transition-metal-catalyzed cross-coupling reactions, for instance using palladium, copper, or nickel catalysts, are widely employed for the formation of C-S bonds. researchgate.netorganic-chemistry.org Additionally, metal-free approaches, such as nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or reactions involving diaryliodonium salts, provide alternative synthetic routes. researchgate.netchemrxiv.org Visible-light photoredox catalysis has also emerged as a mild and efficient method for the arylation of thiols. bohrium.com

A general scheme for the synthesis of thioethers from this compound is presented below:

Scheme 1: General Synthesis of Thioethers

R-X + HS-Ar -> R-S-Ar + HX

(where Ar = 1-(4-Bromo-2-chlorophenyl)ethyl and R-X is an alkyl or aryl halide)

The table below illustrates potential thioether derivatives that could be synthesized from this compound using various alkylating and arylating agents, based on established synthetic protocols for aryl thiols.

| Electrophile (R-X) | Product (Thioether) | Potential Synthetic Method |

| Methyl iodide | 1-(4-Bromo-2-chlorophenyl)ethyl methyl sulfide (B99878) | SN2 reaction |

| Benzyl (B1604629) bromide | Benzyl 1-(4-Bromo-2-chlorophenyl)ethyl sulfide | SN2 reaction |

| 4-Fluoronitrobenzene | 1-(4-Bromo-2-chlorophenyl)ethyl 4-nitrophenyl sulfide | SNAr reaction |

| Iodobenzene | 1-(4-Bromo-2-chlorophenyl)ethyl phenyl sulfide | Palladium- or Copper-catalyzed cross-coupling |

Thiol Ester Synthesis:

Thiol esters are another important class of derivatives that can be accessed from this compound. These compounds are valuable intermediates in organic synthesis and are also found in various biologically active molecules. researchgate.net The synthesis of thiol esters is typically achieved by the acylation of the thiol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. wikipedia.org Dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the condensation of thiols with carboxylic acids. researchgate.net

A general scheme for the synthesis of thiol esters is as follows:

Scheme 2: General Synthesis of Thiol Esters

R-CO-Y + HS-Ar -> R-CO-S-Ar + HY

(where Ar = 1-(4-Bromo-2-chlorophenyl)ethyl and R-CO-Y is an acylating agent)

The following table provides examples of potential thiol ester derivatives of this compound.

| Acylating Agent (R-CO-Y) | Product (Thiol Ester) | Potential Synthetic Method |

| Acetyl chloride | S-(1-(4-Bromo-2-chlorophenyl)ethyl) ethanethioate | Acylation with acyl halide |

| Benzoic acid | S-(1-(4-Bromo-2-chlorophenyl)ethyl) benzothioate | DCC coupling |

| Acetic anhydride | S-(1-(4-Bromo-2-chlorophenyl)ethyl) ethanethioate | Acylation with anhydride |

Introduction of Spectroscopic Tags or Probes for Analytical and Mechanistic Studies

To facilitate the study of the biological or chemical behavior of this compound, spectroscopic tags or probes can be introduced. The thiol group is an excellent site for the attachment of such labels due to its high nucleophilicity.

Common spectroscopic probes that can be attached to thiols include:

Fluorophores: These are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Attaching a fluorophore allows for the visualization and quantification of the compound in various assays.

Biotin: This is a high-affinity ligand for streptavidin and avidin, and its incorporation allows for the detection and isolation of the labeled compound.

Spin Labels: These are paramagnetic molecules that can be detected by electron spin resonance (ESR) spectroscopy, providing information about the local environment of the labeled compound.

Isotopically Labeled Tags: The introduction of stable isotopes (e.g., 2H, 13C, 15N) can aid in the elucidation of metabolic pathways or reaction mechanisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The introduction of these tags typically involves the reaction of the thiol with a derivative of the probe that contains a thiol-reactive group, such as a maleimide, an iodoacetamide, or a vinyl sulfone.

Preparation of Precursors for the Construction of Complex Chemical Architectures

This compound and its derivatives can serve as valuable precursors for the synthesis of more complex molecules. The presence of multiple reactive sites on the aromatic ring (bromo and chloro substituents) and the derivatizable thiol group allows for a stepwise and controlled construction of larger chemical entities.

For instance, the thioether derivatives can be further functionalized. The sulfur atom in the thioether linkage can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule.

Furthermore, the bromo and chloro substituents on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of intricate molecular frameworks. The differential reactivity of the bromo and chloro groups can potentially be exploited for selective and sequential cross-coupling reactions.

The ability to functionalize both the thiol group and the aromatic ring makes this compound a versatile building block for the synthesis of novel compounds with potential applications in various fields of chemical research.

Emerging Research Avenues and Future Outlook for 1 4 Bromo 2 Chlorophenyl Ethane 1 Thiol Research

Development of Novel Catalytic Systems for Selective Transformations

The strategic location of the thiol group in 1-(4-Bromo-2-chlorophenyl)ethane-1-thiol makes it a prime candidate for a variety of chemical transformations. Future research will likely focus on developing novel catalytic systems that can achieve high selectivity and efficiency for reactions at the sulfur atom or the chiral center.

Recent progress in transition-metal-catalyzed C–S bond formation offers a fertile ground for exploration. acs.org Advanced catalytic systems are being designed to improve catalyst efficiency, reduce catalyst loading, and enhance selectivity. acs.org For this compound, this could translate into the development of catalysts for stereoselective alkylations, arylations, or disulfide formations, preserving or inverting the stereochemistry at the chiral carbon as desired. The development of bifunctional catalysts, which can interact with both the thiol group and another part of the molecule, could lead to highly specific intramolecular cyclization reactions, yielding novel heterocyclic compounds.

Furthermore, the field of biocatalysis presents exciting opportunities. Enzymes, such as those from the cytochrome P450 family, have been shown to catalyze C-S bond formations with high regio- and stereoselectivity. acs.org Future research could involve screening for or engineering enzymes that can specifically recognize this compound as a substrate for oxidative or coupling reactions. This enzymatic approach would offer a green and highly selective alternative to traditional chemical methods.

| Catalyst Type | Potential Application for this compound | Expected Outcome |

| Chiral Phosphoric Acids | Asymmetric thiocarboxylysis of meso-epoxides | Enantiopure O-protected β-hydroxythiols |

| Transition Metal Complexes | Stereoselective C-S cross-coupling reactions | Controlled formation of new C-S bonds with high stereoselectivity |

| Engineered Cytochrome P450 | Enantioselective oxidation or intramolecular C-S bond formation | Synthesis of novel chiral sulfur-containing heterocycles |

Application of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers significant advantages in terms of safety, scalability, and reaction control over traditional batch processes. vapourtec.com For reactions involving thiols, which can be prone to oxidation or side reactions, the precise control of temperature, pressure, and reaction time in a flow system is particularly beneficial. tcichemicals.com

Future research on this compound could leverage flow chemistry for its synthesis and subsequent transformations. For instance, the introduction of the thiol group onto the 1-(4-bromo-2-chlorophenyl)ethane backbone could be optimized in a flow reactor to minimize the formation of disulfide byproducts. Subsequent reactions, such as S-alkylations or couplings, could also be performed in-line, creating a multi-step continuous synthesis process.

Automated synthesis platforms, which combine robotics with flow chemistry or parallel batch reactors, can accelerate the exploration of reaction conditions and the synthesis of derivative libraries. imperial.ac.ukchemrxiv.org An automated platform could be programmed to systematically vary catalysts, reagents, and reaction parameters to quickly identify the optimal conditions for a desired transformation of this compound. This high-throughput approach would be invaluable for exploring its chemical space and discovering new derivatives with potentially interesting biological or material properties.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

Beyond synthesis, machine learning models can be trained to predict the physicochemical and biological properties of molecules. By generating a virtual library of derivatives of this compound, these models could screen for compounds with desirable properties, such as specific enzyme inhibition or material characteristics. This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources. chemrxiv.org

| AI/ML Application | Potential Use for this compound | Benefit |

| Retrosynthesis Planning | Design of optimal synthetic routes to the target molecule and its derivatives | Increased efficiency, reduced cost, and discovery of novel pathways |

| Reaction Outcome Prediction | Prediction of major products, yields, and potential side reactions for transformations | Improved reaction design and reduced experimental optimization time |

| Property Prediction | In silico screening of virtual derivatives for desired biological or material properties | Prioritization of synthetic targets and accelerated discovery |

Exploration of New Spectroscopic Probes for Real-Time Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. The development of advanced spectroscopic techniques allows for the real-time monitoring of reactions, providing insights into the formation of intermediates and the influence of various parameters.

For reactions involving this compound, time-resolved spectroscopy could be particularly insightful. For example, time-resolved X-ray absorption spectroscopy has been used to study the light-induced reaction dynamics of sulfur-containing molecules, identifying transient radical species. uni-hamburg.de Applying such techniques to reactions of this compound could elucidate the role of radical intermediates in its oxidation or photochemically induced transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for real-time monitoring. rsc.org Techniques like FlowNMR, where the reaction mixture flows through an NMR spectrometer, could be used to track the consumption of reactants and the formation of products in real-time, providing valuable kinetic data for reactions involving this compound. hintermair-research.com Furthermore, specialized NMR techniques could be developed to probe the chiral environment of the molecule during a reaction, offering insights into stereoselective processes. Single-molecule force spectroscopy also presents a novel way to detect changes in thiol chemistry in real-time at the single-molecule level. rsc.org

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry and theoretical predictions are becoming increasingly integral to modern chemical research. By modeling molecules and reactions at the quantum mechanical level, it is possible to predict their properties and behaviors, thus guiding experimental work.

For this compound, theoretical calculations could be used to predict a range of properties, including its conformational preferences, electronic structure, and spectroscopic signatures. Quantum chemical methods can be employed to estimate the acidity of the thiol group, which is a key parameter influencing its reactivity. researchgate.net

Furthermore, theoretical modeling can be used to investigate the mechanisms of potential reactions. By calculating the energy profiles of different reaction pathways, it is possible to identify the most likely mechanism and predict the structure of transition states and intermediates. researchgate.net This information can be invaluable for designing experiments to favor a desired outcome. For example, in designing a catalytic system for a stereoselective reaction, theoretical calculations could be used to model the interaction of this compound with different chiral catalysts, predicting which catalyst is most likely to provide the desired enantioselectivity. This synergy between theoretical prediction and experimental validation will be a powerful driver for future discoveries related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.